molecular formula C22H22O6 B2736432 Methyl 5-methyl-4-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate CAS No. 374761-39-4

Methyl 5-methyl-4-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2736432
CAS No.: 374761-39-4
M. Wt: 382.412
InChI Key: YTYGAZBEEMZMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-4-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate is a complex heterocyclic compound featuring a fused benzo[c]chromen scaffold linked to a substituted furan carboxylate ester. Its structure integrates multiple functional groups: a tetrahydrobenzochromenone core (with a ketone at position 6 and a methyl group at position 3), an oxymethyl bridge, and a furan-2-carboxylate ester substituted with a methyl group at position 3. Its synthesis likely involves multi-step coupling reactions, as seen in analogous furan-chromen derivatives .

Properties

IUPAC Name

methyl 5-methyl-4-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-12-8-17(26-11-14-10-19(22(24)25-3)27-13(14)2)20-15-6-4-5-7-16(15)21(23)28-18(20)9-12/h8-10H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYGAZBEEMZMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=C(OC(=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound has a unique structure characterized by a furan ring and a benzochromene moiety. This structural complexity may contribute to its biological activities.

Key Structural Features

FeatureDescription
Molecular Formula C₁₈H₁₈O₅
Molecular Weight 302.34 g/mol
CAS Number 676348-65-5
Solubility Soluble in organic solvents (e.g., ethanol)

Antioxidant Activity

Research indicates that derivatives of benzochromene compounds exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of similar furan and benzochromene derivatives. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes in microbial metabolism.

Anti-inflammatory Effects

Compounds with similar structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that Methyl 5-methyl-4-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate may also exert anti-inflammatory effects.

Case Studies

  • Cancer Research : A study investigated the effects of similar compounds on cancer cell lines. The results showed that these compounds inhibited cell proliferation and induced apoptosis in human breast cancer cells. The proposed mechanism involved the modulation of apoptotic pathways and cell cycle arrest.
  • Neuroprotective Studies : In models of neurodegeneration, compounds related to this compound demonstrated protective effects against oxidative stress-induced neuronal damage.
  • Anti-diabetic Effects : Research has explored the potential of these compounds in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels in diabetic models.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups allows for hydrogen donation to free radicals.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Gene Expression Modulation : It may alter the expression of genes associated with apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Functional Groups
Target Compound C₂₃H₂₄O₇* ~412.4 3-Me, 6-oxo (chromen); 5-Me (furan) Not reported Ester, ketone, ether
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate (Compound 6) C₁₈H₁₀O₆ 322.26 Furan-2-yl (isochromen); furan-2-carboxylate 178–180 Ester, ketone, conjugated furan
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate C₂₈H₂₈O₆ 460.5 6-hexyl, 4-Ph (chromen); unsubstituted furan Not reported Ester, ketone, ether, aromatic phenyl

*Estimated based on structural analysis.

Key Findings:

Substituent Effects on Solubility and Reactivity: The target compound’s methyl groups (at chromen-3 and furan-5) likely enhance lipophilicity compared to the phenyl- and hexyl-substituted analog in , which has a higher molecular weight (460.5 vs. ~412.4) and extended alkyl chain. This suggests the hexyl analog may exhibit lower solubility in polar solvents.

Synthetic Pathways: The target compound’s synthesis may resemble the method for Compound 6 , which employs furoyl chloride under high-temperature conditions (200°C) to form ester linkages. However, the tetrahydrobenzochromenone core likely requires additional hydrogenation or cyclization steps.

Hydrogen Bonding and Crystallography :

  • The ketone (6-oxo) and ester groups in the target compound could facilitate hydrogen-bonded networks, as observed in chromen derivatives . Such interactions are critical for crystal packing and stability, though experimental X-ray data (e.g., SHELX-refined structures ) are absent in the evidence.

Critical Analysis of Evidence Limitations

  • Structural Analogues : The closest analogs (e.g., ) differ significantly in substituent patterns, making extrapolations about the target compound’s properties speculative.
  • Theoretical vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.